REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:19][C@@H:18]([CH2:20][C:21]([OH:23])=[O:22])[CH2:17][C@@:15]23O[C@@:3]12[C:4]([C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:7]=1[C:13]3=[O:14])=[O:5].[OH-].[Na+]>>[CH3:1][CH:2]1[O:19][CH:18]([CH2:20][C:21]([OH:23])=[O:22])[CH2:17][C:15]2[C:13]([C:7]3[CH:8]=[CH:9][CH:10]=[C:11]([OH:12])[C:6]=3[C:4](=[O:5])[C:3]1=2)=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A reducing agent was added to the solution at a concentration of 3% by weight/volume
|
Type
|
CUSTOM
|
Details
|
was kept at a temperature of 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |